(R)-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid
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Overview
Description
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butoxy group, a difluorobenzyl moiety, and a 4-oxobutanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the reaction of a suitable alcohol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the difluorobenzyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where 2,6-difluorobenzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the 4-oxobutanoic acid backbone: This step involves the reaction of an appropriate ester with a Grignard reagent, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butoxy or difluorobenzyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride (for Friedel-Crafts reactions), palladium on carbon (for hydrogenation reactions)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid: Unique due to its specific combination of functional groups.
®-4-(tert-Butoxy)-2-(2,6-dichlorobenzyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a ketone, affecting its chemical behavior.
Uniqueness
®-4-(tert-Butoxy)-2-(2,6-difluorobenzyl)-4-oxobutanoic acid stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of both tert-butoxy and difluorobenzyl groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C15H18F2O4 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(2R)-2-[(2,6-difluorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18F2O4/c1-15(2,3)21-13(18)8-9(14(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,19,20)/t9-/m1/s1 |
InChI Key |
MYCGWZAAEBXOSG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=C(C=CC=C1F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=C(C=CC=C1F)F)C(=O)O |
Origin of Product |
United States |
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